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Abstract

Atr-IN-14 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related
(ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. By targeting
ATR, Atr-IN-14 disrupts cell cycle checkpoints and DNA repair mechanisms, rendering cancer
cells with underlying DNA repair defects or high replicative stress particularly vulnerable. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activity of Atr-IN-14. Detailed, albeit generalized, experimental
protocols for its synthesis and key biological assays are presented to facilitate further research
and development.

Chemical Structure and Physicochemical Properties

Atr-IN-14 is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-4-(1-
methyl-1H-pyrazol-5-yl)-2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-3-yl)-1,7-naphthyridine.
Its chemical structure and key identifiers are summarized below.

Chemical Structure:

L. Atr-IN-14 Chemical Structure

Table 1: Physicochemical Properties and Identifiers of Atr-IN-14
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Property Value

5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)-2-[(3R)-3-
IUPAC Name methylmorpholin-4-yl]-8-(1H-pyrazol-3-yI)-1,7-
naphthyridine

CAS Number 2765785-88-2

Molecular Formula C20H20FN7O

Molecular Weight 393.42 g/mol
C[C@@H]1COCCN1clce(-

SMILES Strin
g c2ccnn2C)c2c¢(F)enc(-c3cc[nH]n3)c2nl

Biological Activity

Atr-IN-14 is a highly potent inhibitor of ATR kinase. Its primary mechanism of action involves
the inhibition of the ATR signaling pathway, which is crucial for the cellular response to DNA
damage and replication stress.

Table 2: In Vitro Biological Activity of Atr-IN-14

Assay Type Cell Line Result Reference
Anticancer Activity

LoVo 64 nM [1]
(ICs0)

98.03% inhibition of
CHK1 phosphorylation  [1]
at 25 nM

ATR Signaling
Inhibition

Signaling Pathway

ATR kinase is a central regulator of the DNA damage response. Upon activation by single-
stranded DNA, which forms at stalled replication forks or during the processing of DNA lesions,
ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1
(Chk1). This phosphorylation event initiates cell cycle arrest, providing time for DNA repair, and
also promotes the stability of replication forks. Atr-IN-14, by inhibiting ATR, prevents the
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phosphorylation of Chk1 and other downstream substrates, thereby abrogating these critical
cellular processes.
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ATR Signaling Pathway and Inhibition by Atr-IN-14

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the synthesis
and biological evaluation of Atr-IN-14. These are based on standard laboratory procedures for
similar compounds and assays, as specific, detailed protocols for Atr-IN-14 are not publicly
available.

Synthesis of Atr-IN-14 (Hypothetical Route)

The synthesis of a complex molecule like Atr-IN-14 would likely involve a multi-step process. A
plausible, though hypothetical, synthetic route could involve the construction of the substituted
1,7-naphthyridine core followed by the coupling of the pyrazole and methylmorpholine moieties.
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl
compound with a hydrazine derivative.

Workflow for a potential multi-step synthesis:

Coupling with
1-methyl-1H-pyrazole
and 1H-pyrazole

Starting Materials Synthesis of
(e.g., substituted pyridines, pyrazoles) 1,7-Naphthyridine Core

Purification Characterization
(e.g., Chromatography) >| (VR Ms, etc) }—' Atr-IN-14

Functionalization of Coupling with
Naphthyridine Core (3R)-3-methylmorpholine

Click to download full resolution via product page

Hypothetical Synthetic Workflow for Atr-IN-14

In Vitro ATR Kinase Assay

This assay is designed to measure the direct inhibitory effect of Atr-IN-14 on the enzymatic
activity of ATR kinase.

Materials:
e Recombinant human ATR/ATRIP complex
e Kinase assay buffer

« ATP
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Substrate (e.g., a peptide or protein containing an ATR phosphorylation motif, such as a p53-
derived peptide)

Atr-IN-14

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Procedure:

» Prepare serial dilutions of Atr-IN-14 in the kinase assay buffer.

e In a microplate, combine the ATR/ATRIP enzyme complex and the substrate.

e Add the diluted Atr-IN-14 or vehicle control to the wells.

« Initiate the kinase reaction by adding ATP.

e Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

o Stop the reaction and measure the kinase activity using a suitable detection method, such as
quantifying the amount of ADP produced.

o Calculate the percentage of inhibition for each concentration of Atr-IN-14 and determine the
ICso value.

Cellular Assay for CHK1 Phosphorylation (Western Blot)

This assay assesses the ability of Atr-IN-14 to inhibit ATR activity within a cellular context by
measuring the phosphorylation of its downstream target, Chk1.

Materials:
e Cancer cell line (e.g., LoVo)
e Cell culture medium and supplements

o Atr-IN-14
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» DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
 Lysis buffer with protease and phosphatase inhibitors

o Primary antibodies (anti-pChk1 Ser345, anti-total Chk1, and a loading control like anti-3-
actin)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed cells in multi-well plates and allow them to adhere.

o Pre-treat the cells with various concentrations of Atr-IN-14 for a defined period (e.g., 1-2
hours).

e Induce DNA damage to activate the ATR pathway.

 After a further incubation period, lyse the cells and collect the protein extracts.
» Determine the protein concentration of each lysate.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

» Probe the membrane with primary antibodies against phosphorylated Chk1, total Chkl, and
a loading control.

 Incubate with an appropriate HRP-conjugated secondary antibody.
 Visualize the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the
total Chk1 and the loading control.
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Cell Viability (ICso) Assay

This assay determines the concentration of Atr-IN-14 that inhibits the growth of a cancer cell
line by 50%.

Materials:

Cancer cell line (e.g., LoVo)

Cell culture medium and supplements

Atr-IN-14

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Microplate reader

Procedure:

e Seed cells in a 96-well plate at an appropriate density.

 Allow the cells to attach overnight.

e Add serial dilutions of Atr-IN-14 to the wells.

¢ Incubate the cells for a specified period (e.g., 72 hours).

o Add the cell viability reagent to each well according to the manufacturer's instructions.

o Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

» Normalize the data to the vehicle-treated control cells and plot the cell viability against the
logarithm of the Atr-IN-14 concentration to determine the ICso value.

Conclusion

Atr-IN-14 is a potent ATR kinase inhibitor with significant potential as an anticancer agent,
particularly in tumors with defects in the DNA damage response. This guide provides
foundational technical information on its chemical properties and biological activity. The
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generalized experimental protocols offer a starting point for researchers to further investigate
the therapeutic potential of this compound. Further studies are warranted to fully elucidate its
pharmacokinetic and pharmacodynamic properties and to explore its efficacy in various
preclinical cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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